9,11-Dehydro Ethynyl Estradiol

Vue d'ensemble

Description

Synthesis Analysis

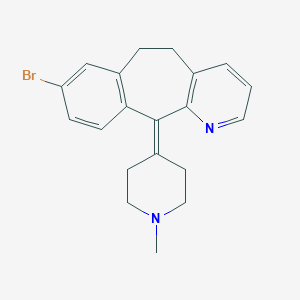

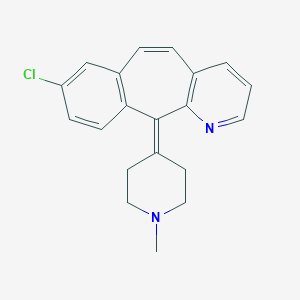

The synthesis of 9,11-Dehydro Ethynyl Estradiol involves complex chemical reactions starting from base compounds such as estrone, estradiol, and 17α-ethynylestradiol. The key steps include the introduction of deuterium labels, ethynylation, and various substitutions at specific positions of the steroid nucleus to achieve the desired modifications. These processes require precise conditions and have been refined over time to improve yield and specificity (Römer, Schwarz, & Weber, 1981).

Molecular Structure Analysis

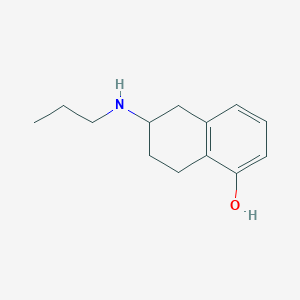

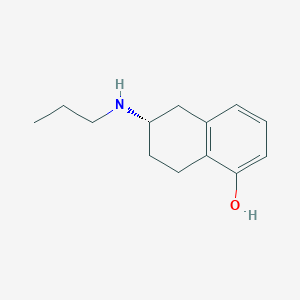

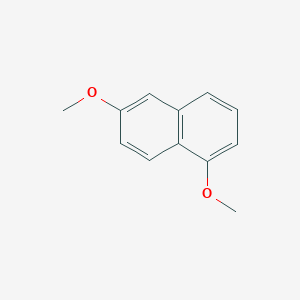

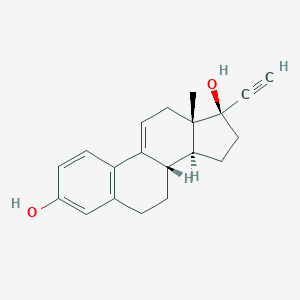

The molecular structure of 9,11-Dehydro Ethynyl Estradiol is characterized by modifications at the 9 and 11 positions of the estradiol core. These changes significantly affect the molecule's conformation and electronic distribution, which in turn influences its interaction with biological targets. X-ray crystallography and molecular modeling studies have helped elucidate these structural nuances and their implications on biological activity (Palomino et al., 1994).

Applications De Recherche Scientifique

Pharmaceutical Reference Standards

- Field : Pharmaceutical Industry

- Application : 9,11-Dehydro Ethynyl Estradiol is used as a reference standard in the pharmaceutical industry . It is specifically used as an impurity reference material .

- Method : The exact methods of application or experimental procedures are not specified in the source .

- Results : The compound is used for quality control and drug development processes .

Lifespan-extending Compound

- Field : Gerontology

- Application : 17α-estradiol, a compound related to 9,11-Dehydro Ethynyl Estradiol, has been found to have lifespan-extending effects .

- Method : The compound is administered to male mice and its effects on metabolic parameters are observed .

- Results : The treatment with 17α-estradiol improves metabolic parameters and slows aging in male mice .

Birth Control and Cancer Treatment

- Field : Medicine

- Application : Ethinylestradiol sulfonate, a compound related to 9,11-Dehydro Ethynyl Estradiol, has been used in birth control pills and in the treatment of prostate cancer .

- Method : The compound is administered orally or by injection .

- Results : The treatment has been found to be effective in birth control and in slowing the progression of prostate cancer .

Hormone Replacement Therapy

- Field : Medicine

- Application : Ethinyl Estradiol, a compound related to 9,11-Dehydro Ethynyl Estradiol, is used in hormone replacement therapy. It is used to treat symptoms of low estrogen levels in women who have been through menopause .

- Method : The compound is administered orally or by injection .

- Results : The treatment has been found to be effective in managing symptoms of menopause .

Osteoporosis Prevention

- Field : Medicine

- Application : Ethinyl Estradiol is used to prevent osteoporosis in postmenopausal women .

- Method : The compound is administered orally or by injection .

- Results : The treatment has been found to be effective in preventing osteoporosis .

Contraception

- Field : Medicine

- Application : Norethindrone acetate and ethinyl estradiol tablets are indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception .

- Method : The compound is administered orally .

- Results : The treatment has been found to be effective in preventing pregnancy .

Impurity Reference Material

- Field : Chemical Industry

- Application : 9,11-Dehydro Ethynyl Estradiol is used as an impurity reference material in the chemical industry . It is specifically used for quality control and drug development processes .

- Method : The exact methods of application or experimental procedures are not specified in the source .

- Results : The compound is used for quality control and drug development processes .

Degradation Product of Ethynyl Estradiol

- Field : Biochemistry

- Application : 9,11-Dehydro Ethynyl Estradiol is a degradation product of Ethynyl Estradiol and an impurity of Ethynyl Estradiol .

- Method : The exact methods of application or experimental procedures are not specified in the source .

- Results : The compound is used for research purposes .

Safety And Hazards

Propriétés

IUPAC Name |

(8S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZHXWCAIBMQPI-FYQPLNBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,11-Dehydro Ethynyl Estradiol | |

CAS RN |

1231-96-5 | |

| Record name | 9,11-Dehydro ethynyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,11-DEHYDRO ETHYNYL ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1521KR33D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.